molecular formula C12H15BrO3 B3158094 Methyl 4-bromo-2-isobutoxybenzoate CAS No. 855482-60-9

Methyl 4-bromo-2-isobutoxybenzoate

Cat. No. B3158094
CAS RN: 855482-60-9
M. Wt: 287.15 g/mol
InChI Key: DLZYFQPIEBOUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-bromo-2-isobutoxybenzoate” is a chemical compound with the formula C12H15BrO3 . It has a molecular weight of 287.15 . The structure of this compound contains a total of 31 bonds, including 16 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 ether (aromatic) .


Molecular Structure Analysis

The molecular structure of “this compound” includes an isobutoxy group attached to the second carbon of a benzene ring, a bromo group attached to the fourth carbon, and a methyl ester group attached to the carboxyl group .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 287.15 . Additional physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available sources.

Scientific Research Applications

Applications in Environmental and Health Sciences

  • Environmental Presence and Impact : Studies on parabens, which are structurally related to Methyl 4-bromo-2-isobutoxybenzoate, indicate their widespread use as preservatives in cosmetics, pharmaceuticals, and food products. These compounds, including methyl paraben, have been found in various environmental matrices, pointing towards their persistence and potential ecological impacts (Haman et al., 2015).

  • Toxicological Profiles : Research on brominated flame retardants (BFRs) and polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) underscores the toxicological profiles and health implications of brominated compounds. These substances share structural similarities with this compound, suggesting the importance of understanding their behavior in biological systems and their potential for bioaccumulation and toxicity (Zuiderveen et al., 2020).

Analytical Methodologies

  • Synthesis and Chemical Analysis : A practical synthesis approach for brominated biphenyls highlights the methods that might be adaptable for the synthesis or modification of this compound. These methodologies are crucial for the development of pharmaceuticals and advanced materials (Qiu et al., 2009).

  • Antioxidant Evaluation : The study of isoxazolone derivatives and their antioxidant properties provides insight into the potential biological activities of structurally related compounds. This research direction can offer a framework for evaluating the biological applications of this compound in pharmaceutical or material science contexts (Laroum et al., 2019).

Future Directions

While specific future directions for “Methyl 4-bromo-2-isobutoxybenzoate” are not mentioned in the available sources, compounds with similar structures have been investigated for their potential in various applications. For example, photochromic solid-state materials, which include some azobenzene-based molecules, are being explored for use in separations, advanced sensors, drug delivery, data storage, and molecular switches .

Mechanism of Action

Target of Action

Methyl 4-bromo-2-isobutoxybenzoate is a complex organic compound that primarily targets the benzylic position in organic reactions . The benzylic position is the carbon atom adjacent to the aromatic ring, which plays a crucial role in various organic reactions .

Mode of Action

The compound interacts with its targets through a free radical reaction . In this process, a bromine atom is introduced to the benzylic position, which is facilitated by N-bromosuccinimide (NBS). The NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH), resulting in a benzylic radical .

Biochemical Pathways

The compound affects the Suzuki–Miyaura (SM) cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments with a metal catalyst. The compound, being an organoboron reagent, participates in this pathway through a transmetalation process, where it is transferred from boron to palladium .

Pharmacokinetics

The compound’s molecular weight is known to be 215044 , which could influence its bioavailability and pharmacokinetic behavior.

Result of Action

The result of the compound’s action is the formation of a new compound with a bromine atom at the benzylic position . This bromination of the benzylic position can lead to further reactions, such as nucleophilic substitution or oxidation .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the SM coupling reaction, in which the compound participates, benefits from mild and functional group tolerant reaction conditions . Furthermore, the compound is considered relatively stable and environmentally benign, making it suitable for use under specific SM coupling conditions .

properties

IUPAC Name

methyl 4-bromo-2-(2-methylpropoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-8(2)7-16-11-6-9(13)4-5-10(11)12(14)15-3/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZYFQPIEBOUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401268552
Record name Methyl 4-bromo-2-(2-methylpropoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

855482-60-9
Record name Methyl 4-bromo-2-(2-methylpropoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855482-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-2-(2-methylpropoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-isobutoxybenzoic acid (14.0 g) in N,N-dimethylformamide (70 ml) were added dipotassium carbonate (14.2 g) and iodomethane (4.79 ml). The mixture was stirred at room temperature for 1 hour. The reaction mixture was filtered and the filtrate was extracted with ethyl acetate-hexane (1/1, 600 ml) and washed with water (500 ml). The water layer was extracted with ethyl acetate-hexane (1/1, 200 ml) and the extract was washed with water (200 ml). The combined organic layer was washed with brine and dried over magnesium sulfate. Filtration followed by evaporation under reduced pressure gave methyl 4-bromo-2-isobutoxybenzoate (12.0 g) as a pale yellow oil.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
4.79 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-2-isobutoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-2-isobutoxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-bromo-2-isobutoxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-bromo-2-isobutoxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-bromo-2-isobutoxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-bromo-2-isobutoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.